
4-Phenyl-2-pentene-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-pentene-1-ol is an organic compound with the molecular formula C11H14O It is characterized by a phenyl group attached to a pentene chain with a hydroxyl group at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenyl-2-pentene-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-pentenal to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-pentene-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form 4-phenylpentanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 4-Phenyl-2-pentenal or 4-phenyl-2-pentanone.
Reduction: 4-Phenylpentanol.
Substitution: 4-Phenyl-2-pentene-1-chloride.
Scientific Research Applications
4-Phenyl-2-pentene-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-pentene-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
4-Penten-1-ol: Similar structure but lacks the phenyl group.
2-Phenyl-2-buten-1-ol: Similar but with a different position of the double bond.
4-Phenyl-1-butanol: Similar but lacks the double bond.
Uniqueness
4-Phenyl-2-pentene-1-ol is unique due to the presence of both a phenyl group and a double bond in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(E)-4-phenylpent-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-8,10,12H,9H2,1H3/b6-5+ |
InChI Key |
CMJCGBDPPLVSOH-AATRIKPKSA-N |
Isomeric SMILES |
CC(/C=C/CO)C1=CC=CC=C1 |
Canonical SMILES |
CC(C=CCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


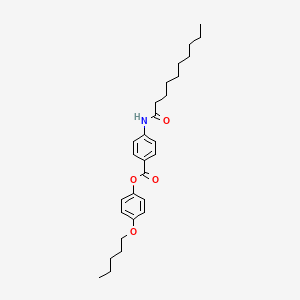
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
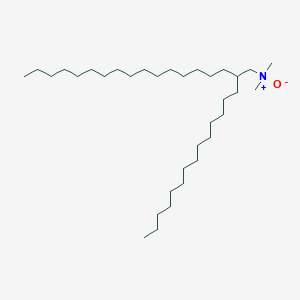
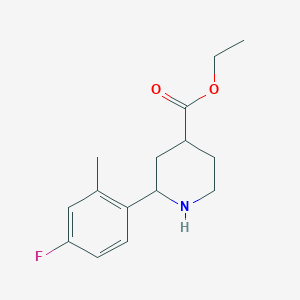
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)
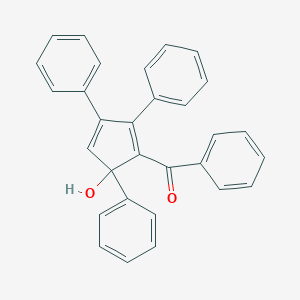
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
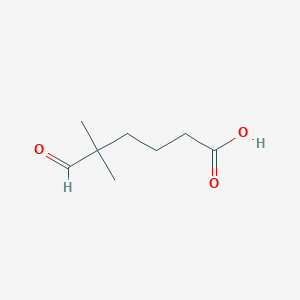
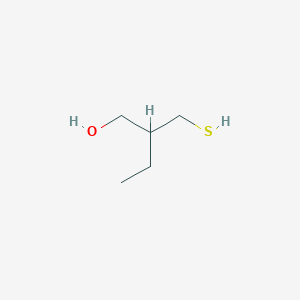
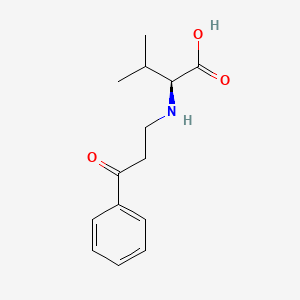
![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)
![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)

